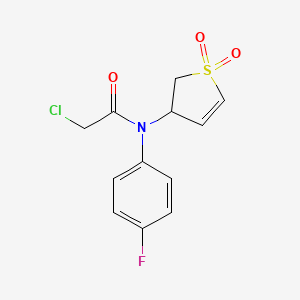

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO3S/c13-7-12(16)15(10-3-1-9(14)2-4-10)11-5-6-19(17,18)8-11/h1-6,11H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGCGIBZJUIOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

Chloroacetamide Formation: The final step involves the reaction of the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the chloroacetamide to an amine.

Substitution: The chloro group in the acetamide moiety can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chloro group can produce various amide derivatives.

Scientific Research Applications

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to interfere with cellular processes critical for the survival and proliferation of certain pathogens or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares the 2-chloroacetamide backbone with several herbicides and bioactive molecules. Key analogs and their distinctions are summarized below:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to alkyl-substituted analogs like alachlor .

Molecular Weight and Solubility :

- The target compound (285.75 g/mol) is lighter than metolachlor (283.79 g/mol) but heavier than alachlor (269.76 g/mol). Its XLogP3 (estimated ~1.7, similar to the 3-methylphenyl analog ) suggests moderate hydrophobicity, balancing soil adsorption and water solubility.

Biological Activity :

Environmental and Metabolic Considerations

- Transformation Products (TPs) : S-Metolachlor TPs with hydroxyl or methyl groups show reduced toxicity compared to parent compounds . The target compound’s fluorine and sulfone groups may yield distinct TPs, necessitating environmental monitoring.

- Persistence : Sulfone-containing compounds generally exhibit longer half-lives in aerobic soils compared to ethers (e.g., methoxy in alachlor) due to resistance to oxidative degradation .

Biological Activity

2-Chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities. The compound features a thiophene ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H11ClFNO3S

- Molecular Weight : 303.74 g/mol

- CAS Number : 928001-95-0

The biological activity of 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-fluorophenyl)acetamide is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Docking Studies

Molecular docking studies have shown that this compound can effectively bind to COX-1 and COX-2 enzymes. For example, a study indicated that similar derivatives exhibited significant binding affinities with COX enzymes, suggesting potential analgesic properties .

Analgesic Activity

Research has demonstrated that derivatives of acetamide compounds possess notable analgesic properties. In vivo studies using hot plate models have shown that these compounds can significantly reduce pain responses compared to standard analgesics like diclofenac sodium .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. Studies indicate that acetamide derivatives can exhibit both antibacterial and antifungal activities, making them candidates for further exploration in treating infections .

Anticancer Potential

Emerging research suggests that thiophene-containing compounds may possess anticancer properties. Preliminary studies have indicated cytotoxic effects against various cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms and efficacy in clinical settings.

Case Studies

Q & A

Q. What synthetic methodologies are optimal for preparing 2-chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-fluorophenyl)acetamide?

- Methodological Answer : The synthesis involves sequential amide bond formation. First, react 1,1-dioxo-2,3-dihydrothiophen-3-amine with chloroacetyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C) to form the intermediate. Next, introduce the 4-fluorophenyl group via nucleophilic substitution using 4-fluoroaniline in the presence of a base like K₂CO₃ in anhydrous DMF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- δ 7.2–7.5 ppm (aromatic protons from 4-fluorophenyl).

- δ 4.2–4.5 ppm (CH₂ adjacent to the sulfone group in the thiophene ring).

- δ 3.8–4.0 ppm (Cl-CH₂-CO).

- IR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O), ~1340 cm⁻¹ (S=O in sulfone), and ~680 cm⁻¹ (C-F).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ .

Advanced Research Questions

Q. What are the structure-activity relationship (SAR) implications of the sulfone and fluorophenyl moieties in biological assays?

- Methodological Answer : The sulfone group enhances electrophilicity, potentially improving target binding (e.g., kinase inhibition). The 4-fluorophenyl moiety contributes to lipophilicity and π-π stacking with aromatic residues in enzyme active sites. To test SAR:

Q. How does the compound’s environmental persistence correlate with its sulfone and acetamide functional groups?

- Methodological Answer : The sulfone group increases resistance to hydrolysis, while the acetamide moiety may undergo microbial degradation. Conduct soil/water degradation studies:

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:

- Electron density maps (identify electrophilic centers).

- Fukui indices for nucleophilic attack.

Compare with experimental kinetic data from SN2 reactions with thiols .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.